(S)-Terfenadine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions The N-oxide form is a metabolite of terfenadine, formed through the oxidation of the nitrogen atom in the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Terfenadine N-Oxide typically involves the oxidation of terfenadine. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the nitrogen atom in the piperidine ring to form the N-oxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can also effectively oxidize the nitrogen atom .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow process. This method involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This process is safer, greener, and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
(S)-Terfenadine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: The N-oxide can be reduced back to the parent amine.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include the parent amine (terfenadine) and other oxidized metabolites, depending on the specific reaction conditions .
Scientific Research Applications
(S)-Terfenadine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolite of terfenadine.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Terfenadine N-Oxide involves its conversion to active metabolites in the body. The N-oxide group can undergo reduction to form terfenadine, which then exerts its antihistamine effects by blocking histamine H1 receptors. This prevents the typical allergic response mediated by histamine .
Comparison with Similar Compounds
Similar Compounds
Terfenadine: The parent compound, which is also an antihistamine.
Fexofenadine: Another metabolite of terfenadine, known for its antihistamine properties.
Pyridine N-Oxide: A structurally similar compound used in various chemical reactions.
Uniqueness
(S)-Terfenadine N-Oxide is unique due to its specific formation as a metabolite of terfenadine and its potential to be converted back to the parent compound or other active metabolites. This makes it a valuable compound for studying metabolic pathways and the effects of N-oxide groups in medicinal chemistry .
Properties
Molecular Formula |
C32H41NO3 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t29?,30-,33?/m0/s1 |
InChI Key |
CFDFVVYPNXXEDN-PDVTVRNYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.